molecular formula C25H30NOP B13967015 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide CAS No. 51713-14-5

1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide

Cat. No.: B13967015
CAS No.: 51713-14-5
M. Wt: 391.5 g/mol
InChI Key: JJNGODFAERXCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide is an organophosphorus compound known for its unique chemical properties and applications. It is characterized by the presence of a diphenylphosphine oxide group, which imparts distinct reactivity and stability to the molecule. This compound is of significant interest in various fields, including organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable precursor. One common method is the reaction between diphenylphosphine oxide and 1-phenyl-3-diethylaminopropyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the parent phosphine .

Scientific Research Applications

1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.

    Industry: It is used in the synthesis of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide exerts its effects involves its interaction with molecular targets and pathways. The diphenylphosphine oxide group can coordinate with metal ions, facilitating catalytic processes. Additionally, its ability to undergo redox reactions makes it a versatile reagent in various chemical transformations .

Comparison with Similar Compounds

    Diphenylphosphine oxide: Shares the diphenylphosphine oxide group but lacks the 1-phenyl-3-diethylaminopropyl moiety.

    Triphenylphosphine oxide: Contains three phenyl groups attached to the phosphorus atom, differing in structure and reactivity.

    1-(4-Dimethylaminophenyl)-2,3-bis(diphenylphosphino)propane: Another organophosphorus compound with distinct structural features.

Uniqueness: 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

51713-14-5

Molecular Formula

C25H30NOP

Molecular Weight

391.5 g/mol

IUPAC Name

3-diphenylphosphoryl-N,N-diethyl-3-phenylpropan-1-amine

InChI

InChI=1S/C25H30NOP/c1-3-26(4-2)21-20-25(22-14-8-5-9-15-22)28(27,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25H,3-4,20-21H2,1-2H3

InChI Key

JJNGODFAERXCHU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.